molecular formula C5H10FNO B6237084 1-[3-(fluoromethyl)oxetan-3-yl]methanamine CAS No. 1781044-26-5

1-[3-(fluoromethyl)oxetan-3-yl]methanamine

Cat. No.: B6237084
CAS No.: 1781044-26-5
M. Wt: 119.1
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Description

1-[3-(Fluoromethyl)oxetan-3-yl]methanamine (CAS 1780699-49-1) is a high-value, fluorinated oxetane derivative serving as a versatile building block in pharmaceutical research and organic synthesis. Its molecular formula is C5H11FN2, and it has a molecular weight of 118.15 g/mol . The compound features a primary amine group attached to an oxetane ring that is further substituted with a fluoromethyl group, a combination that offers unique opportunities for modulating the physicochemical properties of lead compounds. The incorporation of oxetane rings is a established strategy in medicinal chemistry to improve metabolic stability, increase aqueous solubility, and reduce the lipophilicity (clogP) of drug candidates, thereby enhancing their drug-like properties . The fluorine atom introduces a potent electronic influence and can be used to fine-tune molecular conformation and bioavailability. As an amine, this compound acts as a key synthon for constructing more complex molecules, suitable for nucleophilic substitution reactions, reductive amination, and amide bond formation. It is supplied as a liquid and must be stored appropriately. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1781044-26-5

Molecular Formula

C5H10FNO

Molecular Weight

119.1

Purity

95

Origin of Product

United States

Contextualizing Organofluorine Chemistry in Advanced Synthetic Research

Organofluorine chemistry has become a cornerstone of modern synthetic research, with approximately 20% of all pharmaceuticals and 50% of agrochemicals containing at least one fluorine atom. researchgate.net The introduction of fluorine into an organic molecule can profoundly alter its physicochemical and biological properties. researchgate.netsigmaaldrich.com Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug. researchgate.netsigmaaldrich.com

Increased Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. sigmaaldrich.comrsc.org

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation.

The development of new and efficient methods for the selective introduction of fluorine into complex molecules remains a highly active area of research. nih.govbldpharm.com These efforts are crucial for expanding the accessible chemical space for drug discovery and materials science. rsc.org

The Oxetane Moiety As a Privileged Scaffold in Contemporary Chemical Design

The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, has gained recognition as a "privileged scaffold" in medicinal chemistry. acs.orgnih.gov This designation stems from the observation that this structural motif is found in a number of biologically active compounds and can impart desirable properties. acs.org The oxetane moiety is often used as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl groups. nih.govrsc.org

The advantages of incorporating an oxetane ring include:

Improved Aqueous Solubility: The polar nature of the oxetane ring can lead to a significant increase in the aqueous solubility of a compound, a critical factor for drug delivery. sigmaaldrich.com

Reduced Lipophilicity: In contrast to gem-dimethyl groups, which increase lipophilicity, the oxetane moiety can reduce it, leading to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. rsc.org

Enhanced Metabolic Stability: The strained four-membered ring can be more metabolically stable than other functional groups. nih.gov

Improved Permeability and Reduced P-gp Efflux: The incorporation of an oxetane can lead to better cell permeability and reduce the likelihood of the compound being removed from the cell by efflux pumps like P-glycoprotein. nih.gov

Three-Dimensionality: The non-planar, puckered structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity. rsc.org

The unique combination of these properties makes the oxetane scaffold a valuable tool for medicinal chemists seeking to fine-tune the properties of drug candidates.

The Strategic Role of Amines in Complex Chemical Synthesis

Amines are fundamental building blocks in organic chemistry and are ubiquitous in biologically active molecules, including a vast number of pharmaceuticals and natural products. The primary amine group, in particular, is a key functional handle for the construction of more complex molecular architectures.

The strategic importance of amines in synthesis is due to several factors:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines excellent nucleophiles, allowing them to participate in a wide range of bond-forming reactions.

Basicity: Amines are basic and can be protonated to form ammonium (B1175870) salts, which can be important for solubility and for directing chemical reactions.

Hydrogen Bonding: The N-H bonds of primary and secondary amines can act as hydrogen bond donors, while the nitrogen lone pair can act as a hydrogen bond acceptor. These interactions are critical for molecular recognition and binding to biological targets.

Versatility in Functionalization: The amine group can be readily converted into a wide variety of other functional groups, such as amides, sulfonamides, and ureas, providing access to a diverse range of chemical structures.

The development of efficient and selective methods for the introduction of amine groups into complex molecules is a major focus of synthetic chemistry.

Overview of Current Research Trajectories for 1 3 Fluoromethyl Oxetan 3 Yl Methanamine

De Novo Ring-Forming Strategies for Substituted Oxetanes

The construction of the oxetane ring from acyclic precursors is a primary approach to accessing these valuable scaffolds. beilstein-journals.orgnih.gov These de novo strategies can be broadly categorized into methods that form the ring through catalytic expansions, cycloadditions, or intramolecular cyclizations.

Catalytic Ring-Expansion Approaches, including from Epoxides

The ring expansion of three-membered rings, particularly epoxides, offers a thermodynamically favorable route to the more stable four-membered oxetane ring. beilstein-journals.org This strategy often involves the use of sulfur ylides or other reagents to insert a carbon atom into the epoxide ring.

A notable advancement in this area is the copper-catalyzed insertion of a difluorocarbene species into epoxide rings, leading to the formation of α,α-difluoro-oxetanes. mendelchemicals.com This method addresses the significant challenge of synthesizing fluorinated oxetanes, which are highly sought after in medicinal chemistry for their enhanced metabolic stability and favorable lipophilicity. mendelchemicals.com The use of an inexpensive copper catalyst makes this approach particularly attractive for larger-scale synthesis. mendelchemicals.com

The Corey-Chaykovsky reaction, utilizing sulfur ylides, is another well-established method for the ring expansion of epoxides to oxetanes. digitellinc.com This protocol starts with readily available (homo)allylic alcohols, which are first converted to their corresponding epoxides. digitellinc.com Subsequent reaction with a sulfur ylide, such as dimethylsulfoxonium methylide, yields the desired oxetane. digitellinc.comacs.org This method has been successfully employed to synthesize 2,2-disubstituted oxetanes in good to excellent yields and high enantiomeric excess. acs.org

PrecursorReagent/CatalystProductYield (%)Reference
EpoxideCopper catalyst, Difluorocarbene sourceα,α-difluoro-oxetane- mendelchemicals.com
(Homo)allylic alcohol1. Epoxidation reagent 2. Corey-Chaykovsky reagent2-substituted oxetaneHigh digitellinc.com
Chiral EpoxideDimethylsulfoxonium methylide, Chiral catalystChiral 2,2-disubstituted oxetane58-88 acs.org

Cycloaddition Methodologies for Oxetane Construction

[2+2] Cycloaddition reactions between a carbonyl compound and an alkene, famously known as the Paternò-Büchi reaction, represent a direct method for constructing the oxetane ring. magtech.com.cnacs.org While photochemically induced cycloadditions are common, the development of catalytic, enantioselective formal [2+2] cycloadditions has significantly expanded the utility of this strategy. acs.org

For instance, a formal [2+2] cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst has been developed to produce highly substituted, fluorinated β-lactones from fluorinated ketones and α-aroyloxyaldehydes. acs.org These lactones can then be reduced and cyclized to afford the corresponding fluorinated oxetanes with excellent diastereoselectivity and enantiomeric excess. acs.org

Reactant 1Reactant 2Catalyst/ConditionsIntermediateFinal ProductReference
Fluorinated ketoneα-AroyloxyaldehydeChiral NHC catalystFluorinated β-lactoneSubstituted fluorinated oxetane acs.org
CarbonylAlkeneLight (Paternò-Büchi)-Oxetane magtech.com.cnacs.org

Reductive Amination Routes for Methanamine Installation

Once the substituted oxetane core is established, the final installation of the methanamine group is often achieved through reductive amination. This versatile reaction involves the condensation of a carbonyl group, in this case, an aldehyde or ketone on the oxetane ring, with an amine source, followed by reduction of the resulting imine or enamine.

For the synthesis of this compound, a precursor such as 3-(fluoromethyl)oxetan-3-carbaldehyde would be required. The reductive amination of this aldehyde with ammonia (B1221849) or a protected amine equivalent, followed by a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, would yield the target primary amine. The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as the opening of the strained oxetane ring.

Functional Group Interconversions and Derivatization at the Oxetane Scaffold

An alternative to de novo ring synthesis is the functionalization of a pre-existing oxetane ring. This approach is particularly useful when a common oxetane building block can be diversified into a range of analogues.

Regioselective Functionalization of the Oxetane Ring

The regioselective functionalization of the oxetane ring can be challenging due to the similar reactivity of the ring positions. However, the presence of directing groups can enable selective reactions. For example, the oxetane ring itself can act as a directing group for ortho-lithiation on an attached aromatic ring, allowing for the regioselective introduction of various electrophiles. acs.org

Furthermore, the ring-opening of oxetanes can be controlled to achieve regioselectivity. Lewis acids, such as Al(C6F5)3, have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. researchgate.netuab.cat Similarly, a combination of zirconocene (B1252598) and photoredox catalysis can achieve regioselective ring opening to afford the more-substituted alcohol. elsevierpure.com While these are ring-opening reactions, the principles of regiocontrol can inform strategies for selective functionalization that preserve the oxetane core.

Transformations Involving Leaving Groups on the Oxetane Core

The introduction of a good leaving group, such as a tosylate or mesylate, on the oxetane core allows for subsequent nucleophilic substitution reactions. This is a common strategy for introducing a variety of functional groups at a specific position. beilstein-journals.orgnih.gov

For the synthesis of this compound, a key intermediate could be [3-(hydroxymethyl)oxetan-3-yl]methanol. Selective protection of one hydroxyl group, followed by conversion of the other to a leaving group (e.g., tosylate), would allow for the introduction of the fluoride (B91410) via nucleophilic substitution. Subsequent deprotection and conversion of the remaining alcohol to a mesylate or tosylate would set the stage for the introduction of the amine functionality, either directly or through a protected precursor like an azide (B81097) followed by reduction. The Williamson ether synthesis, an intramolecular SN2 reaction, is a foundational method for forming the oxetane ring itself by displacing a leaving group with an alkoxide. beilstein-journals.orgnih.gov This highlights the importance of leaving groups in both the formation and functionalization of the oxetane scaffold.

Starting MaterialTransformationReagentsProductReference
2-Methyl-2-phenyloxetaneOrtho-lithiation and electrophilic quenchsBuLi, Electrophileortho-Functionalized 2-aryloxetane acs.org
2,2-Disubstituted oxetaneRegioselective isomerizationAl(C6F5)3Homoallylic alcohol researchgate.netuab.cat
Oxetane with a leaving groupNucleophilic substitutionNucleophileSubstituted oxetane nih.gov
γ-HalohydrinIntramolecular cyclization (Williamson ether synthesis)Base (e.g., KOH)Oxetane acs.org

Amine Installation and Functionalization Techniques

The introduction of the amine functionality is a critical step in the synthesis of this compound. Various methodologies have been developed to achieve this transformation efficiently, ranging from direct amination to sophisticated coupling reactions.

Direct Amination Methodologies and Variations

Direct amination strategies often commence from the corresponding alcohol precursor, [3-(fluoromethyl)oxetan-3-yl]methanol. This precursor is accessible and serves as a key starting point for introducing the nitrogen-containing group. doi.orgsigmaaldrich.com

One of the most effective methods for the conversion of alcohols to amines is the Mitsunobu reaction . This reaction allows for the transformation of primary and secondary alcohols into a variety of products, including amines, through a redox-condensation mechanism. In the context of synthesizing this compound, [3-(fluoromethyl)oxetan-3-yl]methanol would be reacted with a suitable nitrogen nucleophile, such as phthalimide (B116566) or an azide derivative, in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). Subsequent hydrolysis (for phthalimide) or reduction (for azide) would yield the desired primary amine. A significant advantage of the Mitsunobu reaction is the inversion of stereochemistry at the reaction center, which is crucial for controlling the chirality of the final product when starting with a chiral alcohol.

Reductive amination represents another viable pathway. This method typically involves the oxidation of the starting alcohol to an aldehyde, followed by condensation with an amine source (like ammonia or a protected amine) to form an imine, which is then reduced to the target amine. While effective, this two-step process can sometimes be circumvented by direct catalytic methods. Brønsted acid-catalyzed reductive amination, for instance, has been shown to be effective for the synthesis of tertiary amines and could potentially be adapted for primary amine synthesis. doi.org

A more direct approach involves the amination of a leaving group . The hydroxyl group of [3-(fluoromethyl)oxetan-3-yl]methanol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source, like ammonia or a protected amine equivalent, can then furnish the desired product. A patent describing the synthesis of related N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates highlights a similar strategy, where a bromomethyl group is displaced by an amination reagent. nih.gov

Direct Amination Method Precursor Key Reagents Intermediate Notes
Mitsunobu Reaction[3-(fluoromethyl)oxetan-3-yl]methanolPh₃P, DEAD, N-nucleophile (e.g., Phthalimide)Phthalimide or azide adductProceeds with inversion of configuration.
Reductive Amination (two-step)[3-(fluoromethyl)oxetan-3-yl]methanolOxidant, NH₃, Reducing agentImineInvolves an aldehyde intermediate.
Displacement of Leaving Group[3-(tosyloxymethyl)oxetan-3-yl]fluoromethaneAmmonia or protected amineN/ARequires initial activation of the alcohol.

Coupling Reactions Involving the Methanamine Moiety

Once the methanamine moiety is installed, it can be further functionalized through various coupling reactions to build more complex molecules. The primary amine of this compound can readily undergo N-alkylation and N-arylation reactions.

A significant advancement in the synthesis of amino-oxetanes is the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines . researchgate.netnih.gov This methodology allows for the formation of 3-aryl-3-aminooxetanes, which are considered valuable bioisosteres for benzamides. researchgate.netnih.gov The reaction proceeds through the formation of a planar oxetane carbocation upon warming, which is then trapped by an amine nucleophile. nih.gov This approach is notable for its tolerance of a wide array of functional groups and its suitability for creating libraries of compounds in an array format. nih.gov While demonstrated for the synthesis of 3-aryl-3-aminooxetanes, this strategy could potentially be adapted for the functionalization of the methanamine group in this compound.

Another innovative approach is the silylboronate-mediated cross-coupling of organic fluorides with amines . nih.gov This transition-metal-free method enables the coupling of fluoroarenes with N-alkylanilines. nih.gov This reaction could be envisioned for the arylation of this compound, providing a novel route to N-aryl derivatives.

Coupling Reaction Reactant Coupling Partner Key Features Potential Product
Defluorosulfonylative CouplingOxetane sulfonyl fluorideAmineForms an oxetane carbocation intermediate; bioisostere for amides.N-substituted amino-oxetane
Silylboronate-mediated Cross-CouplingOrganic fluorideN-alkylanilineTransition-metal-free; couples C-F and N-H bonds.N-aryl-N-alkyl amine

Stereoselective Synthesis of Chiral Fluorinated Oxetane Amines

The development of stereoselective methods for the synthesis of chiral fluorinated oxetane amines is of paramount importance, as the biological activity of a molecule is often dependent on its stereochemistry.

Organocatalytic asymmetric synthesis has emerged as a powerful tool for the construction of chiral molecules. For instance, asymmetric thiourea (B124793) and squaramide catalysis has been successfully employed to access α-oxetanyl and α-azetidinyl alkyl halides with high enantioselectivity. nih.gov This approach could be adapted to generate chiral precursors for this compound.

The asymmetric synthesis of fluorinated amino acids provides another avenue for obtaining chiral building blocks. Chiral nickel(II) complexes have been utilized for the synthesis of non-natural amino acids, and this methodology has been extended to include fluorinated derivatives. beilstein-journals.org By employing a chiral auxiliary, it is possible to achieve high levels of stereocontrol in the alkylation step, leading to the desired enantiomerically enriched product.

Furthermore, enzymatic approaches offer a highly selective means of synthesizing chiral fluorinated compounds. Enzymes can create a specific chiral environment in their active site, enabling precise control over the stereochemistry of the reaction. the-innovation.org While not yet reported for this compound, the potential for enzymatic resolution or asymmetric synthesis remains a promising area for future research.

The synthesis of 3-fluoro-oxetane δ-amino acids has been achieved starting from carbohydrate precursors like D-xylose, involving multiple steps including ring contraction and fluorination to yield chiral products. researchgate.netresearchgate.net This highlights the utility of the chiral pool in accessing stereodefined oxetane derivatives.

Development of Novel Precursors and Building Blocks for this compound Synthesis

The accessibility and diversity of starting materials are crucial for the efficient synthesis of complex molecules. The development of novel precursors and building blocks for 3,3-disubstituted oxetanes has been an active area of research. rsc.orgresearchgate.netchemrxiv.org

A range of 3,3-disubstituted oxetane building blocks are now commercially available or can be synthesized through robust protocols. researchgate.netchemrxiv.org These include oxetan-3-one, 3-methyloxetane-3-carboxylic acid, and more functionalized derivatives. researchgate.net The development of synthetic routes that allow for the preparation of over 100 novel 3,3-disubstituted oxetanes on a gram scale has significantly expanded the toolbox for medicinal chemists. rsc.orgchemrxiv.org

The synthesis of [3-(fluoromethyl)oxetan-3-yl]methanol is a key starting point for many of the methodologies described above. doi.orgsigmaaldrich.com This precursor can be prepared from the corresponding ester via reduction. The development of scalable synthetic protocols for this and other key intermediates is essential for their application in drug discovery programs. researchgate.net

Ring-Opening and Ring-Expansion Reaction Pathways of the Oxetane Moiety

The high ring strain energy of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to various ring-opening and ring-expansion reactions, which serve to relieve this strain. radtech.org These transformations are a hallmark of oxetane chemistry and provide pathways to diverse molecular scaffolds. sioc-journal.cnbeilstein-journals.org

The oxetane ring in this compound can be opened by a variety of nucleophiles. Due to the significant ring strain, even though it is less than that of a three-membered epoxide ring, reactions with powerful nucleophiles are possible. youtube.com The regioselectivity of these reactions is primarily governed by steric and electronic effects. magtech.com.cn

Under neutral or basic conditions, strong nucleophiles typically attack the least sterically hindered carbon atom of the oxetane ring via an SN2 mechanism. magtech.com.cn For the symmetrically 3,3-disubstituted ring of this compound, nucleophilic attack would occur at either of the equivalent C2 or C4 positions. This process results in the formation of a 1,3-disubstituted propanol (B110389) derivative. A range of strong nucleophiles, such as organolithium reagents, Grignard reagents, and thiols, can facilitate this transformation. radtech.orgyoutube.comresearchgate.net

Under acidic conditions, the oxetane oxygen is first protonated, activating the ring for attack by weaker nucleophiles. In the case of unsymmetrically substituted oxetanes, this can lead to attack at the more substituted carbon atom due to electronic effects stabilizing a partial positive charge. magtech.com.cn For the title compound, acid-catalyzed ring-opening would still lead to a 1,3-diol derivative where the nucleophile has added to one of the ring carbons.

Table 1: Representative Nucleophilic Ring-Opening Reactions

Nucleophile (Nu⁻)Reagent ExampleExpected Product Structure
HydrideLiAlH₄3-(Fluoromethyl)-3-(hydroxymethyl)butan-1-ol
AlkylCH₃MgBr1-[3-(Fluoromethyl)-3-(hydroxymethyl)butyl]amine
ThiolateNaSPh1-{[3-(Fluoromethyl)-3-(phenylthio)methyl]propyl}amine
AzideNaN₃1-{[3-Azido-3-(fluoromethyl)propyl]methyl}amine

Oxetanes can undergo ring-expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans or other oxygen-containing rings. sioc-journal.cn These transformations can be promoted by various catalysts. Lewis superacids, for example, have been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. uab.catresearchgate.net This process proceeds through the formation of a zwitterionic intermediate after the Lewis acid promotes the ring opening. uab.cat While not a direct ring expansion into a larger heterocycle, it represents a significant rearrangement of the oxetane core.

Another important catalytic pathway involves the intramolecular cyclization of substituted oxetanes. For instance, 3-amido oxetanes, in the presence of a Lewis acid catalyst like In(OTf)₃, can undergo intramolecular ring-opening followed by cyclization to form 2-oxazolines. nih.govrsc.org This reaction provides rapid access to valuable heterocyclic products. nih.govrsc.org Applying this logic to this compound would first require acylation of the amine (see section 3.3.1) to form the corresponding amide, which could then be subjected to Lewis acid-catalyzed cyclization.

Reactivity of the Fluoroalkyl Moiety within the Oxetane Framework

The presence of the fluoromethyl group significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and its presence can direct the outcome of certain reactions. In studies on fluoroalkylidene-oxetanes, the electronic influence of the fluorine atom was found to govern the regioselectivity of ring-opening reactions, even overriding steric factors. beilstein-journals.orgnih.gov

For this compound, the electron-withdrawing nature of the fluoromethyl group can impact the reactivity of the adjacent oxetane ring. This electronic pull may enhance the electrophilicity of the ring carbons, potentially making the oxetane more susceptible to nucleophilic attack compared to a non-fluorinated analogue. Furthermore, the fluorine atom can influence the reactivity of the amine group through space or through the carbon framework, potentially altering its basicity and nucleophilicity.

Amine-Centered Reactions and Transformations

The primary amine group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

One of the most fundamental reactions of the primary amine in this compound is its acylation to form an amide bond. This can be achieved through reaction with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. The steric hindrance around the amine, which is attached to a quaternary carbon, might necessitate slightly more forcing conditions or specific coupling agents to achieve high yields.

Table 2: Common Reagents for Amide Bond Formation

Reagent TypeExample Reagent(s)Reaction Conditions
Acyl ChlorideAcetyl chlorideBase (e.g., triethylamine), aprotic solvent
Carboxylic AcidBenzoic acidCoupling agent (e.g., DCC, HATU), base, aprotic solvent
Acid AnhydrideAcetic anhydrideBase (e.g., pyridine) or neat

Beyond amide formation, the amine group can undergo a broad range of N-functionalization reactions. These include alkylation with alkyl halides, sulfonylation with sulfonyl chlorides, and reductive amination with aldehydes or ketones. The oxetane moiety is generally stable under these conditions.

A noteworthy transformation involves the reaction with sulfonyl fluorides. While sulfonyl fluorides typically react at the sulfur center, an alternative defluorosulfonylative reaction has been developed where 3-aryloxetane sulfonyl fluorides couple with amines to generate amino-oxetanes. springernature.com This highlights the unique reactivity that can be achieved by combining oxetane and amine functionalities within a single molecular framework. The scope of N-functionalization allows for the incorporation of this unique fluorinated oxetane building block into a wide variety of larger molecular architectures, which is a common strategy in medicinal chemistry to improve physicochemical properties. nih.gov

Investigations of Reactive Intermediates Formed from this compound

The reactivity of this compound is largely dictated by the strained oxetane ring and the nucleophilic amino group. Understanding the transient species formed during its reactions is crucial for predicting and controlling chemical transformations.

While direct studies on this compound are not extensively documented, the formation of oxetane carbocations from structurally related 3,3-disubstituted oxetanes is a known process. These intermediates are typically generated under acidic conditions or through the departure of a good leaving group from the C3 position. For instance, 3-aryl-3-aminooxetanes can be formed via a defluorosulfonylative coupling, a reaction that proceeds through the formation of a planar oxetane carbocation as the rate-determining step. This process is noteworthy for its tolerance of a wide range of functional groups.

In a related context, photoredox catalysis has been employed for the decarboxylative functionalization of oxetane-3-carboxylic acids. In these reactions, the initial oxetane radical undergoes oxidation to form a corresponding oxetane carbocation, which is then trapped by a nucleophile. researchgate.net This suggests that a derivative of this compound, such as the corresponding carboxylic acid, could potentially form an oxetane carbocation under similar catalytic conditions. The stability of such a carbocation would be influenced by the electronic nature of the substituents at the C3 position. The electron-withdrawing fluoromethyl group would likely destabilize the adjacent carbocation, while the aminomethyl group might have a more complex influence depending on its protonation state and potential for intramolecular interactions.

Table 1: Methods for Generating Oxetane Carbocations from Analogous Systems

Precursor TypeMethodKey Intermediate
3-Aryl-3-hydroxyoxetanesAcid CatalysisOxetane Carbocation
Oxetane-3-carboxylic acidsPhotoredox Catalysis (Decarboxylation/Oxidation)Oxetane Radical, then Oxetane Carbocation researchgate.net
Oxetane Sulfonyl FluoridesDefluorosulfonylation (Warming)Oxetane Carbocation

Metal Carbene Intermediates in Catalytic Transformations

The involvement of metal carbene intermediates in reactions of this compound is not a well-explored area of its chemistry. Generally, metal carbenes are highly reactive species often used in cyclopropanation, C-H insertion, and metathesis reactions. While transition metal catalysis is employed in oxetane chemistry, such as in ring-opening reactions, these transformations typically proceed through other mechanisms.

However, related metal-catalyzed transformations of oxetanes that involve ring-opening and rearrangement are known. For example, iron(III) chloride can catalyze intramolecular carbonyl-olefin metathesis, which is proposed to proceed through an FeCl3-bound oxetane intermediate rather than a traditional metallacyclobutane. nih.gov This highlights that metals can mediate complex transformations of the oxetane ring, although not necessarily via carbene intermediates. The development of catalytic cycles involving metal carbenes for the functionalization of 3,3-disubstituted oxetanes like this compound remains a potential area for future research.

The generation of radical intermediates from oxetanes is an emerging area of synthetic chemistry. One prominent method involves cobalt-catalyzed ring-opening, where a Co-complex intermediate is formed with the oxetane. Homolytic cleavage of the cobalt-carbon bond then generates a nucleophilic radical. researchgate.net This strategy allows for the functionalization at the less substituted C2 carbon of the oxetane ring. researchgate.net

Another approach to generate oxetane-centered radicals is through photoredox-mediated decarboxylation of oxetane-3-carboxylic acids. beilstein-journals.org The resulting radical at the C3 position can then participate in various C-C bond-forming reactions. For a compound like this compound, a radical could potentially be generated through several hypothetical pathways:

Hydrogen Atom Transfer (HAT): A radical could be formed at the α-carbon of the amine through a HAT process, a common strategy for the functionalization of amines.

Precursor Derivatization: Conversion of the amine to a different functional group, such as a carboxylic acid, would allow access to radical intermediates via established methods like photoredox decarboxylation.

These radical intermediates are valuable for their ability to participate in reactions that are complementary to ionic pathways, enabling the construction of complex molecular architectures.

Computational Chemistry and Mechanistic Elucidation Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally.

While specific DFT studies on the reaction pathways of this compound are not widely available, computational studies on related systems provide significant insights. DFT calculations have been used to explore the biosynthesis of the oxetane ring in paclitaxel, evaluating the free energy profiles of intermediates and transition states. beilstein-journals.org

For this compound, DFT would be invaluable for understanding how the fluoromethyl substituent influences its reactivity. The strong inductive effect of the fluorine atoms is known to impact the basicity and lipophilicity of cyclic amines. researchgate.net Computational studies can quantify these effects on the electronic distribution and conformational preferences of the molecule. For instance, the electron-withdrawing nature of the fluoromethyl group is expected to lower the pKa of the amine and affect the stability of the oxetane ring. DFT calculations could model potential reaction pathways, such as nucleophilic attack on the oxetane ring or reactions at the amine, and determine the associated activation energies, thus predicting the most likely reaction products.

Table 2: Predicted Influence of the Fluoromethyl Group on the Properties of this compound Based on Analogous Systems

PropertyPredicted Influence of Fluoromethyl GroupRationale
Amine Basicity (pKa)DecreaseStrong inductive electron-withdrawing effect of fluorine atoms. researchgate.net
Lipophilicity (LogP)Complex; likely increaseFluorine substitution generally increases lipophilicity, but intramolecular interactions can lead to complex trends. researchgate.net
Oxetane Ring StabilityPotential decreaseThe electron-withdrawing group can polarize the C-O bonds, potentially making the ring more susceptible to nucleophilic attack.
Reactivity towards ElectrophilesDecrease at the amineReduced electron density on the nitrogen atom.

Transition State Analysis and Computational Prediction of Selectivity

Transition state analysis is a key component of computational chemistry for understanding and predicting the selectivity of chemical reactions. By calculating the energies of various possible transition states, the preferred reaction pathway and the resulting product distribution can be determined.

In the context of fluorinated oxetanes, theoretical calculations have been performed to elucidate the regioselectivity observed in their ring-opening reactions. nih.gov These studies have shown that electronic effects, rather than steric hindrance, can govern the reaction's outcome. For example, in the ring-opening of fluoroalkylidene-oxetanes by bromide ions, the destabilizing electrostatic interaction between the fluorine and the incoming bromide directs the reaction pathway. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products.

For this compound, transition state analysis could be used to predict the regioselectivity of ring-opening reactions. By modeling the transition states for nucleophilic attack at either of the two methylene (B1212753) carbons of the oxetane ring, one could predict which position is more reactive. This type of analysis would also be crucial for predicting the stereoselectivity of reactions involving the formation of new chiral centers. Such computational predictions are invaluable for designing new synthetic routes and understanding the fundamental reactivity of this complex molecule.

Incorporation into Complex Molecular Architectures

The utility of this compound as a building block is defined by its densely functionalized, three-dimensional structure. The primary amine serves as a versatile nucleophilic handle, allowing for straightforward covalent attachment to a wide range of electrophilic partners through well-established reactions such as amide bond formation, reductive amination, urea (B33335) and thiourea formation, and sulfonylation. This reactivity is fundamental to its role in constructing larger, more intricate molecular architectures.

The rigid 3,3-disubstituted oxetane core of this compound provides a well-defined exit vector for substituents, making it an excellent component for scaffold-based drug design. By incorporating this building block, chemists can introduce a fluorinated oxetane moiety, which can significantly influence a molecule's properties. The presence of the fluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation and can modulate the basicity (pKa) of the adjacent amine.

Modification strategies can be applied to diversify structures originating from this building block. The primary amine is the principal site for diversification, enabling the exploration of a vast chemical space around the core scaffold. For instance, coupling the amine with a library of carboxylic acids would generate a corresponding library of amides, each with unique steric and electronic properties, allowing for fine-tuning of target engagement and pharmacokinetic profiles. The stability of the oxetane ring under many standard reaction conditions ensures the integrity of the core scaffold during these diversification efforts. rsc.org

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Building blocks like this compound are highly valuable for this purpose due to their ability to introduce desirable, drug-like properties into library members. The combination of a reactive handle (the amine) and a property-modulating group (the fluoromethyl-oxetane) in a single, compact molecule is particularly advantageous.

Its use can be envisioned in parallel synthesis campaigns to rapidly generate a multitude of distinct compounds. The fluorinated oxetane motif introduces polarity and three-dimensionality while avoiding the increase in lipophilicity associated with more traditional hydrocarbon scaffolds like gem-dimethyl groups. nih.gov This leads to libraries of compounds with improved aqueous solubility and potentially more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. While specific large-scale library syntheses using this exact compound are not widely documented in public literature, the synthesis of related 3,3-disubstituted oxetane building blocks is well-established, supporting their utility in such applications. rsc.orggoogle.com

Chemical Isosterism and Scaffold Replacement in Molecular Design

One of the most powerful applications of the oxetane motif in medicinal chemistry is its function as a bioisostere—a substituent that mimics the size, shape, and electronic properties of another group, while potentially offering improved characteristics. The 3,3-disubstituted oxetane core of this compound is a prime example of this principle.

The oxetane ring has been successfully employed as a bioisosteric replacement for both carbonyl groups and gem-dimethyl groups. nih.gov

Replacement for Carbonyl Groups: The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. However, the oxetane is metabolically more stable and less planar than a carbonyl group, introducing a greater degree of three-dimensionality into the molecule. This can improve binding affinity and selectivity by allowing for more optimal interactions within a protein's binding pocket.

Replacement for Gem-Dimethyl Groups: The gem-dimethyl group is often used to block metabolic oxidation at a specific position (the "thorpedo" effect) or to induce a particular conformation. However, it significantly increases a molecule's lipophilicity, which can negatively impact solubility and other properties. The oxetane ring has a similar steric footprint to a gem-dimethyl group but is significantly more polar. nih.gov Replacing a gem-dimethyl group with an oxetane can therefore maintain or enhance metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity.

The table below illustrates the comparative effects of incorporating these different groups.

FeatureCarbonyl GroupGem-Dimethyl GroupOxetane Group
Hydrogen Bond Acceptor YesNoYes
Lipophilicity (LogP) ModerateHighLow to Moderate
Aqueous Solubility ModerateLowHigh
Metabolic Stability Often liable to reductionGenerally stableGenerally stable
Molecular Geometry Planar (sp²)Tetrahedral (sp³)Puckered, near-planar (sp³)

Late-Stage Functionalization Applications in Complex Systems

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues without resorting to a full de novo synthesis. The structural motifs present in this compound are highly relevant to LSF, both as a moiety to be introduced and as a scaffold to be further functionalized.

While direct reports of using this compound as a coupling partner in an LSF reaction are not prominent, its primary amine makes it a suitable candidate for such transformations. For example, methods for the late-stage introduction of amines into complex molecules could potentially be adapted to install this valuable fragment. researchgate.net

More commonly, a molecule already containing the this compound core could undergo LSF at another position. For instance, if this building block were incorporated into a larger molecule containing an accessible C-H bond, modern catalytic methods could be used to functionalize that site, providing a rapid route to new analogues while preserving the beneficial oxetane moiety. nih.govresearchgate.net The development of synthetic methods that allow for the installation of oxetane rings onto complex alcohols via C-H functionalization further highlights the synergy between oxetane chemistry and LSF strategies. nih.govacs.org

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 1 3 Fluoromethyl Oxetan 3 Yl Methanamine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-[3-(fluoromethyl)oxetan-3-yl]methanamine derivatives. ¹H, ¹³C, and ¹⁹F NMR are routinely employed to provide detailed information about the molecular framework.

Reaction Monitoring: The progress of reactions involving the primary amine, such as condensation or amidation, can be effectively monitored using ¹H NMR spectroscopy. mdpi.commdpi.com For instance, in a reaction where the amine condenses with an aldehyde, the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new imine proton signal (δ 8-9 ppm) can be tracked over time. mdpi.com Similarly, the chemical shifts of the protons on the carbon adjacent to the nitrogen (the -CH₂NH₂) will change significantly upon functionalization, providing a clear indicator of product formation. The yield of such reactions can be determined by integrating the signals of the product against an internal standard. acs.org

Structural and Stereochemical Assignment: NMR is fundamental in confirming the identity and purity of synthesized derivatives. The ¹³C NMR spectrum will show characteristic shifts for the carbons in the oxetane (B1205548) ring and the fluoromethyl group. The presence of the fluorine atom introduces C-F coupling, which can be observed in the ¹³C spectrum and provides further structural confirmation.

For derivatives with newly created stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to assign the relative stereochemistry. NOESY detects through-space interactions between protons, allowing for the determination of their spatial proximity and, consequently, the stereochemical arrangement of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound This table presents hypothetical, yet chemically reasonable, NMR data based on general principles for educational purposes.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
-CH₂ NH₂ ¹H ~2.8 - 3.0 Singlet (or AB quartet) Shift is sensitive to solvent and pH.
-CH₂ F ¹H ~4.5 - 4.7 Doublet Coupled to the ¹⁹F nucleus.
Oxetane -CH₂ - ¹H ~4.3 - 4.6 Multiplet Diastereotopic protons may show complex splitting.
-CH₂ NH₂ ¹³C ~45 - 50 Triplet (due to ¹⁹F coupling) One-bond coupling to nitrogen can cause broadening.
-CH₂ F ¹³C ~80 - 85 Doublet Large one-bond J-coupling with ¹⁹F.
Quaternary C ¹³C ~40 - 45 Triplet (due to ¹⁹F coupling) The central sp³ carbon of the oxetane.
Oxetane -CH₂ - ¹³C ~75 - 80 Singlet Carbons of the oxetane ring adjacent to oxygen.

Mass Spectrometry Techniques for Mechanistic Insights and Product Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound derivatives and their reaction products. mdpi.com

Product Identification: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental formula of a product with high confidence. nih.gov Techniques like Electrospray Ionization (ESI) are soft ionization methods ideal for analyzing polar molecules like amines and their derivatives without causing significant fragmentation. Electron Ionization (EI) can also be used, often yielding reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, aiding in its identification by comparison to spectral libraries. mdpi.com

Mechanistic Insights: MS is invaluable for identifying intermediates, byproducts, and metabolites, which can elucidate reaction mechanisms. For example, in a study of the metabolism of an oxetane-containing drug, LC-MS was used to profile and identify metabolites generated by oxidation of the oxetane ring and N-dealkylation. nih.gov This type of analysis reveals the reactive sites within the molecule and the metabolic pathways it undergoes, which is mechanistically analogous to identifying byproducts in a chemical reaction. By detecting transient or low-concentration species in a reaction mixture, LC-MS can provide evidence for proposed mechanistic pathways.

Table 2: Application of Mass Spectrometry Techniques for the Analysis of this compound Derivatives

MS Technique Ionization Method Information Obtained Application
LC-MS ESI, APCI Molecular weight of components in a mixture. Monitoring reaction progress, identifying products and byproducts. mdpi.com
HRMS ESI, MALDI High-accuracy mass for elemental composition. Unambiguous formula determination of novel derivatives. nih.gov
GC-MS EI Molecular weight and fragmentation patterns. Analysis of volatile derivatives, structural elucidation via fragmentation.
MS/MS (Tandem MS) ESI, EI Fragmentation pathways of a selected parent ion. Detailed structural analysis, distinguishing between isomers. nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Key Intermediates and Products

While NMR and MS provide crucial data on connectivity and composition, X-ray crystallography offers an unambiguous, three-dimensional depiction of a molecule's structure in the solid state. Although a crystal structure for the parent compound this compound is not publicly documented, the technique is broadly applied to related oxetane-containing molecules and represents the gold standard for structural verification of crystalline derivatives. acs.orgresearchgate.net

X-ray diffraction analysis of a single crystal of a derivative can definitively determine:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, including those within the strained oxetane ring. acs.org

Conformation: The exact conformation of the molecule, including the puckering of the oxetane ring, which is often not perfectly planar. acs.org

Stereochemistry: The absolute configuration of all stereocenters in chiral, non-racemic crystals.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that can influence the physical properties of the solid.

For example, crystallographic studies on other substituted oxetanes have been used to understand how substituents affect the ring's geometry and how the oxetane motif interacts with biological targets like enzymes. nih.gov This information is critical for structure-activity relationship (SAR) studies and rational drug design.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

Parameter Significance
Unit Cell Dimensions Defines the size and shape of the repeating crystal lattice.
Bond Lengths (Å) Confirms covalent connectivity and indicates bond order/strength.
**Bond Angles (°) ** Reveals molecular geometry and ring strain (e.g., in the oxetane). acs.org
Torsion Angles (°) Describes the conformation of the molecule and substituent orientation.
Oxetane Puckering Angle Quantifies the deviation of the four-membered ring from planarity. acs.org
Hydrogen Bond Geometry Details the specific interactions governing molecular packing and recognition.

Spectroscopic Probes for Investigating Reaction Intermediates and Transient Species

Investigating short-lived reaction intermediates and transient species often requires specialized techniques, including the use of spectroscopic probes. rsc.org These probes are molecules that change their spectroscopic properties (e.g., color or fluorescence) upon reacting with a specific functional group or intermediate, allowing the process to be monitored in real-time. rsc.org

For derivatives of this compound, the primary amine group is an excellent target for such probes. Amine-reactive probes, such as those containing isothiocyanate or N-hydroxysuccinimide ester groups, can be designed to become fluorescent only after reacting with the amine. nih.gov

Application in Mechanistic Studies: By incorporating a spectroscopic probe that reacts with the starting amine, one could monitor the rate of its consumption during a reaction using fluorescence or UV-Vis spectroscopy. If a reaction proceeds through a detectable intermediate that has a different reactivity toward the probe, it may be possible to follow the formation and decay of this transient species. While not a direct observation of the intermediate itself, this kinetic data provides powerful indirect evidence for proposed reaction mechanisms. This approach is particularly useful for studying reaction kinetics under various conditions to optimize reaction protocols.

Table 4: Compounds Mentioned in the Article

Compound Name
This compound

Future Directions and Emerging Research Opportunities in the Chemistry of 1 3 Fluoromethyl Oxetan 3 Yl Methanamine

Development of More Sustainable and Atom-Economical Synthetic Approaches

The current synthesis of complex molecules like 1-[3-(fluoromethyl)oxetan-3-yl]methanamine often relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. unibo.itpharmtech.com

Key areas of focus will include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. For instance, developing catalytic routes that convert readily available starting materials like epoxides directly into functionalized fluorinated oxetanes is a promising avenue. news-medical.netsciencedaily.comazolifesciences.com

Solvent Reduction: Research into minimizing or replacing traditional volatile organic solvents with greener alternatives such as water, bio-based solvents, or even solvent-free reaction conditions is crucial. pharmtech.com

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. researchgate.net This involves designing reactions that avoid the use of protecting groups and minimize the formation of byproducts.

Biocatalysis: The use of enzymes (biocatalysts) offers high selectivity under mild reaction conditions, reducing energy consumption and the need for harsh chemical reagents. Exploring enzymes for key transformation steps in the synthesis of fluorinated oxetane (B1205548) amines could provide a sustainable alternative to traditional methods.

Table 1: Comparison of Hypothetical Synthetic Approaches

Metric Traditional Synthesis Green Chemistry Approach
Key Reagents Stoichiometric fluorinating agents, protecting groups Catalytic systems, enzymatic resolution
Solvents Dichloromethane, Chloroform 2-MeTHF, Water, Supercritical CO₂
Atom Economy Low to moderate High
E-Factor (Waste/Product Ratio) High (>50) Low (<10)

| Energy Consumption | High (multiple heating/cooling steps) | Lower (mild reaction conditions) |

Exploration of Novel Reactivity Patterns for Fluorinated Oxetane Amines in Catalysis

The unique structural features of this compound—a nucleophilic primary amine, a strained oxetane ring, and an electron-withdrawing fluoromethyl group—suggest a rich and underexplored reactivity profile. Future research will likely investigate its potential as a ligand or organocatalyst.

The primary amine can coordinate to metal centers, making the molecule a candidate for a chiral ligand in asymmetric catalysis. The fluorine atom can modulate the electronic properties and basicity of the amine, potentially leading to unique catalytic activities. acs.org Furthermore, the strained oxetane ring could participate in strain-release-driven reactions, offering novel synthetic transformations. nih.gov For example, the ring-opening of the oxetane could be triggered by a catalytic cycle, releasing a functionalized intermediate that can participate in further reactions.

Advanced Applications in Chemical Material Science and Functional Molecule Design

While the primary interest in fluorinated oxetanes has been in medicinal chemistry, their properties are also highly attractive for material science. news-medical.netchemeurope.comnus.edu.sg The compound this compound can serve as a versatile building block or monomer for creating advanced materials.

Polymer Chemistry: The primary amine functionality allows the molecule to be incorporated into polymers such as polyamides, polyimides, or polyurethanes. The presence of the fluoromethyl oxetane moiety could impart desirable properties to these polymers, including low surface energy, high thermal stability, and altered dielectric constants. A patent has highlighted the utility of fluorinated oxetane derivatives as intermediates for resins and surface modifiers. google.com

Functional Molecule Design: In medicinal chemistry, the oxetane ring is often used as a bioisostere for carbonyl groups or gem-dimethyl groups, which can improve metabolic stability and aqueous solubility. nih.gov The fluoromethyl group further enhances lipophilicity and binding affinity. nih.gov Future work will focus on incorporating this specific building block into novel drug candidates to fine-tune their pharmacokinetic and pharmacodynamic profiles. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To realize the full potential of this compound, scalable and efficient production methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. researchgate.net

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and better product consistency. nih.gov This is particularly important when dealing with highly reactive intermediates or exothermic reactions that can be challenging to manage on a large scale in batch reactors. Recent studies have demonstrated the successful use of flow technology to handle unstable oxetane intermediates, showcasing its applicability to this class of compounds. nih.gov Automating the synthesis process can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building blocks.

Table 2: Comparison of Batch vs. Flow Synthesis for Oxetane Derivatives

Parameter Batch Synthesis Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio Excellent, rapid heat dissipation
Mass Transfer Often inefficient, requires vigorous stirring Highly efficient due to small channel dimensions
Safety Difficult to control exotherms on a large scale Inherently safer, small reaction volumes
Scalability Challenging, often requires re-optimization Straightforward by running the system for longer

| Reaction Time | Minutes to hours | Seconds to minutes |

Harnessing Advanced Computational Tools for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern chemical research. researchgate.net For this compound, computational methods can provide deep insights into its properties and reactivity, guiding experimental work.

Predictive Synthesis: Density Functional Theory (DFT) and other computational models can be used to predict the feasibility of synthetic routes, identify potential side reactions, and optimize reaction conditions. sciencedaily.comnus.edu.sg This can save significant time and resources in the lab.

Reactivity Design: Computational studies can elucidate the mechanism of reactions involving the fluorinated oxetane amine, helping researchers to design novel catalytic cycles or understand its behavior in biological systems. azolifesciences.combioengineer.org

Property Prediction: Molecular modeling can predict the physicochemical properties of new molecules incorporating the this compound scaffold, such as solubility, lipophilicity, and conformational preferences, which is crucial for designing new drugs and materials.

By focusing on these future directions, the scientific community can unlock the full potential of this compound as a valuable building block for a wide range of applications, from life-saving pharmaceuticals to advanced functional materials.

Q & A

Q. Critical parameters :

  • Temperature control (<0°C for fluorination to avoid side reactions).
  • Inert atmosphere (N2/Ar) to prevent oxidation.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) yields >95% purity .

Advanced: How do researchers resolve contradictions in reported reaction yields for fluorinated oxetane derivatives?

Discrepancies in yields (e.g., 60–90%) arise from:

  • Reagent purity : Trace moisture degrades DAST, reducing fluorination efficiency.
  • Steric effects : Bulky substituents on the oxetane ring hinder amine functionalization.
  • Analytical variability : Differences in HPLC/MS quantification methods.

Q. Mitigation strategies :

  • Use anhydrous solvents and freshly distilled DAST.
  • Employ kinetic studies to optimize reaction times (e.g., 12–24 hr for complete conversion) .

Advanced: What analytical methods are prioritized for assessing purity and stability of this compound?

  • LC-MS/MS : Quantifies impurities (e.g., defluorinated byproducts) using CCS-matched transitions .
  • NMR (¹H/¹³C/¹⁹F) : Detects structural integrity (e.g., δ ~4.5 ppm for oxetane protons, δ ~-220 ppm for ¹⁹F).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C common for fluorinated oxetanes) .

Basic: What role does the oxetane ring play in medicinal chemistry applications?

The oxetane moiety:

  • Improves metabolic stability : Resists cytochrome P450 oxidation compared to larger rings.
  • Enhances solubility : Polar oxygen atom increases aqueous solubility.
  • Modulates conformation : Strain induces bioactive conformations in target proteins (e.g., kinase inhibitors) .

Example : In p97 ATPase inhibitors, oxetane-containing analogs show improved binding affinity due to rigid geometry .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predicts binding poses to targets (e.g., enzymes, GPCRs) using the amine group as a hydrogen-bond donor.
  • QSAR studies : Correlates fluoromethyl position with logP and IC50 values.
  • DFT calculations : Models oxetane ring strain (e.g., ~25 kcal/mol) to prioritize synthetically accessible derivatives .

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